![molecular formula C16H12Cl4N4O2 B2482595 3,6-Bis[(2,4-dichlorophenoxy)methyl]-1,4-dihydro-1,2,4,5-tetrazine CAS No. 324577-62-0](/img/structure/B2482595.png)

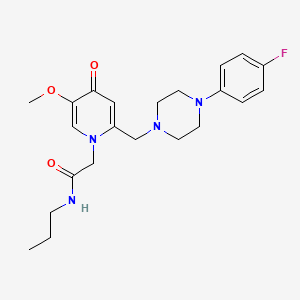

3,6-Bis[(2,4-dichlorophenoxy)methyl]-1,4-dihydro-1,2,4,5-tetrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is part of a broader class of chemicals known as tetrazines, characterized by a core 1,2,4,5-tetrazine structure. Tetrazines are of interest due to their rich chemistry, including their use in click chemistry reactions, materials science, and potentially in pharmaceuticals, though details on the specific compound "3,6-Bis[(2,4-dichlorophenoxy)methyl]-1,4-dihydro-1,2,4,5-tetrazine" are scarce in the literature.

Synthesis Analysis

The synthesis of tetrazines and their derivatives often involves the reaction of hydrazines with nitriles or other precursors. For example, bis(cyclohexylmethyl) 3,6-bis(4-chlorophenyl)-1,2,4,5-tetrazine-1,2-dicarboxylate was prepared from cyclohexylmethyl chloroformate and a dihydro tetrazine derivative, showcasing the versatility of tetrazine synthesis methods (Zhang et al., 2011).

Molecular Structure Analysis

Tetrazines exhibit interesting structural characteristics. For instance, the non-planarity of the tetrazine ring in some derivatives indicates the potential for diverse molecular geometries and the importance of X-ray crystallography in elucidating these structures. An example is the synthesis and structural analysis of N1,N4,3,6-Tetramethyl-N1,N4-Diphenyl-1,4-Dihydro-1,2,4,5-Tetrazine-1,4-Dicarboxamide, which showed a boat conformation for the central tetrazine ring (Rao et al., 2012).

Chemical Reactions and Properties

Tetrazines are known for their participation in Diels-Alder reactions with inverse electron demand, forming stable adducts through cycloaddition. This reactivity is fundamental for applications in bioconjugation and polymer synthesis. A study on 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine highlighted its reactivity in pericyclic homo-domino reactions to yield cage compounds, illustrating the rich chemistry of tetrazines (Klindert et al., 1997).

Physical Properties Analysis

The physical properties of tetrazine derivatives, such as melting points, densities, and solubilities, are crucial for their practical applications. These properties are influenced by the specific substituents and the molecular structure of the tetrazine derivatives. For instance, the study of thermally stable 3,6-disubstituted 1,2,4,5-tetrazines provided insights into their stability and reactivity under various conditions (Klapoetke et al., 2013).

Chemical Properties Analysis

The chemical properties of tetrazines, such as their reactivity, hydrogen-bonding patterns, and interactions with other molecules, are essential for understanding their behavior in different environments. Hydrogen-bonding patterns in structural isomers of tetrazine compounds, for example, have been studied to understand their solid-state structures and the contribution of weak interactions (Zachara et al., 2004).

Wissenschaftliche Forschungsanwendungen

Structural Characterization and Hydrogen-Bonding Patterns

Research has detailed the structural characterization of tetrazine derivatives, focusing on their hydrogen-bonding patterns in solid states. For example, studies on structural isomers of tetrazine compounds have elucidated their chain-like structures stabilized by N-H...N and N-H...Cl hydrogen bonds, contributing to a strong hydrogen-bond network. This research aids in understanding the molecular arrangement and interaction potential of tetrazine compounds in various states (Zachara, Madura, & Włostowski, 2004).

Energetic Materials Synthesis

Tetrazine derivatives have been explored for their potential in creating energetic materials. The synthesis and characterization of energetic salts of the (C4N122–) dianion, utilizing tetrazine as a nitrogen-rich compound, highlight its application in developing low-sensitivity energetic materials. These materials are characterized by their explosive and chemical properties, offering insights into the utility of tetrazine derivatives in the field of energetic materials (Klapötke, Piercey, Rohrbacher, & Stierstorfer, 2012).

Material Science and Catalysis

The versatility of tetrazine derivatives extends to material science, where they serve as building blocks for advanced materials. Research into the synthesis and structure of bis(cyclohexylmethyl) tetrazine dicarboxylates has contributed to the development of novel compounds with potential applications in material science, emphasizing the role of tetrazine derivatives in synthesizing complex molecular structures (Zhang, Rao, Mao, & Hu, 2011).

Corrosion Inhibition

Tetrazine derivatives have been investigated for their corrosion inhibition properties, showing effectiveness in protecting mild steel in acidic media. This application demonstrates the potential of tetrazine compounds in industrial maintenance and materials protection, contributing to the longevity and durability of metals in corrosive environments (Elkadi, Mernari, Traisnel, Bentiss, & Lagrenée, 2000).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 2,4-dichlorophenoxyacetic acid, are known to target broadleaf weeds by causing uncontrolled growth .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets by binding to specific receptors, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds are known to disrupt normal cellular processes, leading to uncontrolled growth and eventual cell death .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

Based on its structural similarity to other compounds, it may lead to uncontrolled growth and eventual cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and presence of other chemicals can affect its stability and activity .

Eigenschaften

IUPAC Name |

3,6-bis[(2,4-dichlorophenoxy)methyl]-1,4-dihydro-1,2,4,5-tetrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl4N4O2/c17-9-1-3-13(11(19)5-9)25-7-15-21-23-16(24-22-15)8-26-14-4-2-10(18)6-12(14)20/h1-6H,7-8H2,(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJCJGHPMWOSSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC2=NNC(=NN2)COC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl4N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]amino}methyl)-1(2H)-phthalazinone](/img/structure/B2482512.png)

![N-(3-ethylphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2482519.png)

![3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2482528.png)

![N-[2-Methyl-5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2482531.png)

![2-[(1-methyl-4-nitro-1H-pyrrol-2-yl)formamido]acetic acid](/img/structure/B2482533.png)